![molecular formula C14H23NOSi B10758274 trans-4-[Dimethyl(phenyl)silyl]-1-methylpiperidine 1-oxide](/img/structure/B10758274.png)
trans-4-[Dimethyl(phenyl)silyl]-1-methylpiperidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE is a complex organosilicon compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a dimethylphenylsilyl group, and an N-oxide functional group. The unique structural features of this compound make it a valuable subject for studies in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE typically involves the disilylation of alkenes. This process can be achieved through the use of silicon reagents such as disilanes, hydrosilanes, and silylborane reagents . The reaction conditions often require the activation of Si-Si, Si-H, and Si-B bonds, as well as the formation of C-Si bonds . The regioselectivity and chemoselectivity of these reactions are crucial for obtaining the desired product.
Industrial Production Methods: While specific industrial production methods for TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE are not well-documented, the general principles of organosilicon chemistry can be applied. Large-scale production would likely involve optimized reaction conditions to ensure high yields and purity. Techniques such as solid-phase microextraction (SPME) and gas chromatography (GC) may be employed for the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions: TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the N-oxide functional group makes it susceptible to reduction reactions, while the dimethylphenylsilyl group can participate in substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as lithium aluminum hydride (LiAlH4) and oxidizing agents like hydrogen peroxide (H2O2). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the N-oxide group can yield the corresponding amine, while substitution reactions involving the dimethylphenylsilyl group can lead to various functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound has potential applications in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules suggests that it may have applications in drug development.
Industry: In industry, this compound can be used in the production of advanced materials with unique properties. Its organosilicon framework provides stability and versatility, making it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, while the dimethylphenylsilyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE include other organosilicon compounds with piperidine and N-oxide functional groups. Examples include cis-2-butene and trans-2-butene, which exhibit cis-trans isomerism .
Uniqueness: The uniqueness of TRANS-2-(DIMETHYLPHENYLSILYL)-PIPERIDINE-N-OXIDE lies in its combination of structural features. The presence of both the dimethylphenylsilyl group and the N-oxide functional group provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C14H23NOSi |
|---|---|
Molecular Weight |
249.42 g/mol |
IUPAC Name |
dimethyl-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-phenylsilane |
InChI |
InChI=1S/C14H23NOSi/c1-15(16)11-9-14(10-12-15)17(2,3)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
HDJXTRKZEHHECC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)[Si](C)(C)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


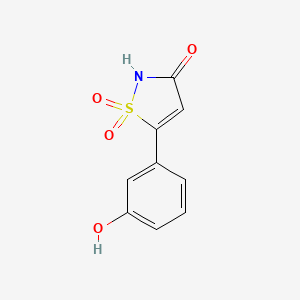

![(5s,8r,9s,10s,13r,14s,17s)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-Hydroxy-10-Methylhexadecahydro-3h-Cyclopenta[a]phenanthren-3-One](/img/structure/B10758200.png)
![3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B10758217.png)
![3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B10758219.png)
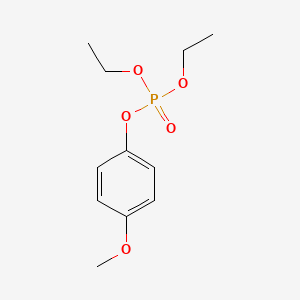
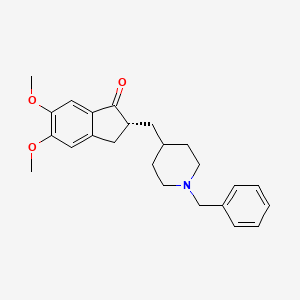
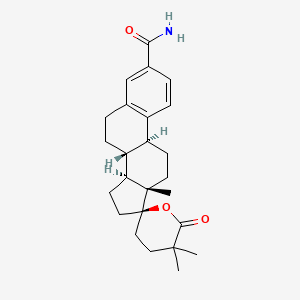
![(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid](/img/structure/B10758239.png)
![(1R,3S,4R,5R,11S,13R,15S,17R,19Z,21S,22R,24S)-22-(hydroxymethyl)-2,6,12,16,23-pentaoxapentacyclo[13.11.0.03,13.05,11.017,24]hexacosa-8,19,25-triene-4,21-diol](/img/structure/B10758253.png)
![6-Amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one](/img/structure/B10758261.png)
![3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One](/img/structure/B10758267.png)
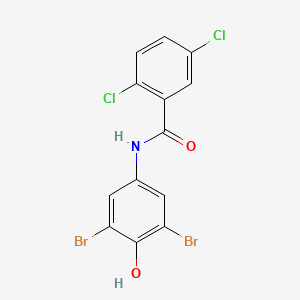
![3-Amino-3-benzyl-[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10758288.png)
